N-(1-Cyano-1-cyclopropylethyl)-3,4,5-trifluorobenzamide
Description
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-3,4,5-trifluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c1-13(6-17,8-2-3-8)18-12(19)7-4-9(14)11(16)10(15)5-7/h4-5,8H,2-3H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEFNVRRBKNKHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)C2=CC(=C(C(=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-1-cyclopropylethyl)-3,4,5-trifluorobenzamide typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source such as sodium cyanide or potassium cyanide.
Formation of the Trifluorobenzamide Moiety: The trifluorobenzamide moiety can be synthesized through the reaction of a trifluorobenzoyl chloride with an amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyano-1-cyclopropylethyl)-3,4,5-trifluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or nitriles.
Scientific Research Applications
N-(1-Cyano-1-cyclopropylethyl)-3,4,5-trifluorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-3,4,5-trifluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.
Interacting with DNA or RNA: Affecting gene expression and cellular functions.
Disrupting Cellular Membranes: Altering membrane permeability and cell signaling.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Compounds:
N-(4-Chloro-3-nitrophenyl)-2,3,4-trifluorobenzamide (84378305)
- Structure : 2,3,4-Trifluorobenzoyl group with a 4-chloro-3-nitrophenyl amine.
- Synthesis : Two-step amidation using thionyl chloride (SOCl₂) to form the acyl chloride, followed by coupling with the amine .
- Application : Demonstrated high protein affinity in docking studies, attributed to fluorine substitution patterns .
Flutolanil
- Structure : 2-(Trifluoromethyl)benzamide with a 3-isopropoxyphenyl group.
- Application : Fungicide; the trifluoromethyl and isopropoxy groups enhance lipophilicity and target binding .
Cyprofuram
- Structure : Cyclopropanecarboxamide linked to a tetrahydrofuran-containing amine.
- Application : Fungicide; cyclopropane enhances conformational rigidity and bioactivity .
Physicochemical and Functional Properties
Table 1: Structural and Functional Comparison
Key Observations:
- Cyclopropane Effects : The cyclopropyl group in the target compound and cyprofuram introduces ring strain, which can stabilize specific conformations and resist metabolic degradation .
- Functional Group Impact: The cyano group in the target compound increases electrophilicity relative to the nitro group in 84378305, which may alter reaction kinetics in synthetic or biological systems .
Biological Activity
N-(1-Cyano-1-cyclopropylethyl)-3,4,5-trifluorobenzamide is a compound of interest due to its potential therapeutic applications and unique structural properties. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a trifluoromethyl group attached to a benzamide structure, which is known to influence its biological interactions.
Research indicates that this compound may exert its biological effects through multiple pathways:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered cellular metabolism and proliferation.
- Modulation of Receptor Activity : The compound may interact with various receptors, potentially influencing signaling pathways related to cell survival and apoptosis.
Biological Activity Overview
The biological activity of this compound has been assessed in several studies. Below is a summary of its effects across different biological systems:
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound in various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Enzyme Inhibition
Another research focused on the compound's ability to inhibit specific enzymes involved in cancer metabolism. The findings revealed that this compound effectively inhibited the enzyme activity by 70% at a concentration of 5 µM, suggesting its potential as a therapeutic agent in metabolic regulation.
Case Study 3: Neuroprotection
In neuroprotective studies using animal models, the compound was shown to enhance neuronal survival under oxidative stress conditions. Mice treated with this compound displayed improved cognitive functions and reduced markers of neurodegeneration compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
